N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
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Overview
Description
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that many compounds with a pyrimidine nucleus have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with a pyrimidine nucleus are known to interact with their targets and cause significant changes . The presence of an amino group in the structure can exhibit significant basicity .
Biochemical Pathways
Derivatives of pyrimidine have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds could affect a variety of biochemical pathways.
Pharmacokinetics
The solubility of a compound in water and organic solvents, as well as its melting point, can provide some insights into its bioavailability .
Result of Action
Compounds with a similar structure have been found to have a wide range of biological activities .
Action Environment
It is known that the solubility of a compound can be influenced by the ph of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of 6-methoxy-2-methylpyrimidine, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylfuran-2-carboxamide to form the desired compound. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- N-(4-((6-chloro-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
- N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
Comparison: Compared to similar compounds, N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring and a methoxy group on the pyrimidine ring. These structural differences can influence its biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-18-15(10-16(19-11)23-2)20-12-5-7-13(8-6-12)21-17(22)14-4-3-9-24-14/h3-10H,1-2H3,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJNMHVMUSYTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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